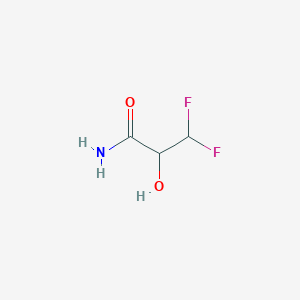

3,3-Difluoro-2-hydroxypropanamide

Description

3,3-Difluoro-2-hydroxypropanamide is a fluorinated organic compound characterized by a propanamide backbone with two fluorine atoms at the 3-positions and a hydroxyl group at the 2-position.

Properties

Molecular Formula |

C3H5F2NO2 |

|---|---|

Molecular Weight |

125.07 g/mol |

IUPAC Name |

3,3-difluoro-2-hydroxypropanamide |

InChI |

InChI=1S/C3H5F2NO2/c4-2(5)1(7)3(6)8/h1-2,7H,(H2,6,8) |

InChI Key |

VLLNJCTXRFSOJA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of 3,3-Difluoro-2-hydroxypropanamide and Analogous Compounds

*Similarity scores (0–1 scale) are derived from structural and functional comparisons in .

Key Comparisons

Fluorine Substitution and Bioactivity

- The 3,3-difluoro motif in the target compound contrasts with 3,3,3-trifluoro derivatives (e.g., 1255946-09-8). Trifluorination increases lipophilicity and metabolic stability but may reduce solubility compared to difluorinated analogs .

- Fluorine’s inductive effects in this compound likely enhance its resistance to enzymatic degradation, a feature observed in fluorinated pharmaceuticals like the diazaspiro compounds in .

Functional Group Influence The amide group in this compound enables hydrogen bonding, critical for target binding in drug-receptor interactions. This contrasts with aromatic amines in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (), where π-π stacking dominates. However, fluorination typically shifts applications toward metabolic regulation or enzyme inhibition .

Structural Analogues in Pharmaceuticals

- Fluorinated propanamide derivatives, such as those in (e.g., m/z 867.0 [M+H]+), highlight the role of fluorine in optimizing pharmacokinetics. The target compound’s difluoro-hydroxy motif could mimic these properties in smaller molecules.

Research Findings and Implications

- Synthetic Challenges : Fluorination at the 3-position requires precise control, as seen in the synthesis of trifluoropropanamine derivatives (). Similar methodologies (e.g., THF-mediated reactions in ) may apply to the target compound.

- Safety and Handling: While direct safety data are absent, fluorinated amides like 2-Amino-N,3-dihydroxypropanamide () necessitate precautions against inhalation and skin contact, suggesting analogous handling for this compound.

- Therapeutic Potential: Fluorine’s role in enhancing blood-brain barrier penetration () positions this compound as a candidate for CNS-targeted drugs, though empirical validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.